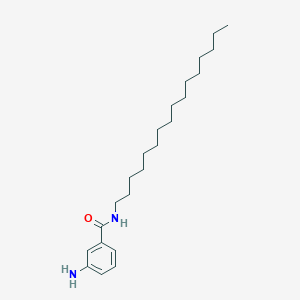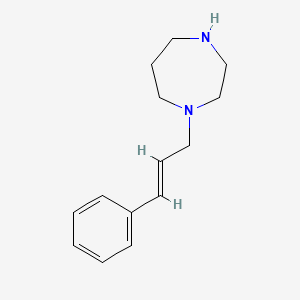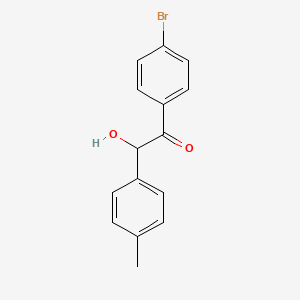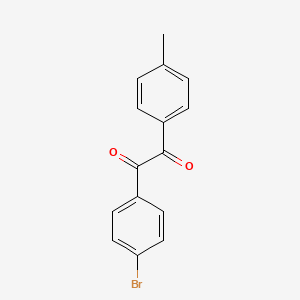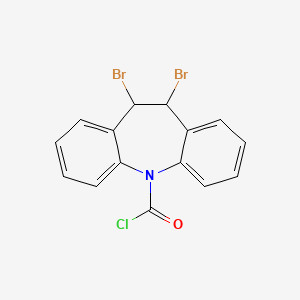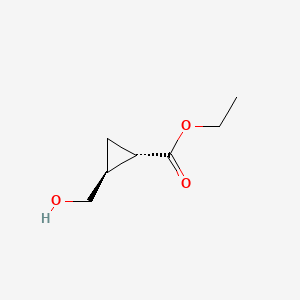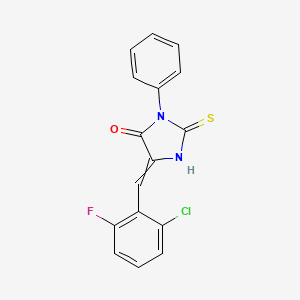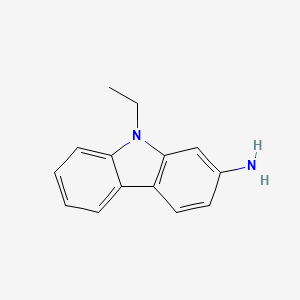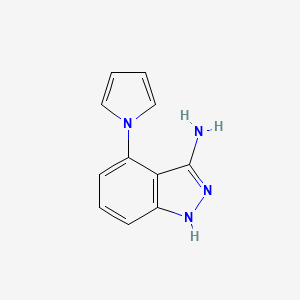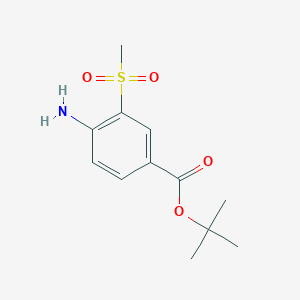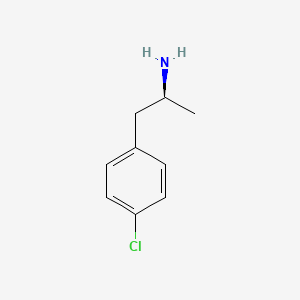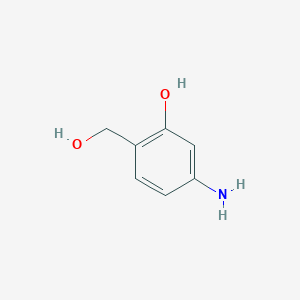
5-Amino-2-(hydroxymethyl)phenol
Overview
Description
5-Amino-2-(hydroxymethyl)phenol is a chemical compound with the molecular formula C7H9NO2. It is also known by other names such as 4-amino-2-hydroxy-benzyl alcohol. This compound consists of a phenol group with an amino group and a hydroxymethyl group attached to the benzene ring.
Mechanism of Action
Target of Action
It’s known that phenolic compounds, which this molecule is a derivative of, often interact with proteins and enzymes, disrupting their function .
Mode of Action
Phenolic compounds are known to interact with their targets through hydrogen bonding and hydrophobic interactions . They can also participate in redox reactions, acting as antioxidants .
Biochemical Pathways
They can inhibit enzymes, interact with receptors, and disrupt cell membranes .
Result of Action
Phenolic compounds can cause cellular damage, disrupt normal cellular functions, and induce apoptosis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Amino-2-(hydroxymethyl)phenol. Factors such as pH, temperature, and the presence of other molecules can affect its stability and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(hydroxymethyl)phenol can be achieved through various synthetic routes. One common method involves the reduction of 5-nitro-2-(hydroxymethyl)phenol using a reducing agent such as sodium borohydride (NaBH4) under mild conditions. Another approach is the catalytic hydrogenation of 5-nitro-2-(hydroxymethyl)phenol using a palladium catalyst (Pd/C) under hydrogen gas (H2) atmosphere.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction processes using efficient and cost-effective reducing agents. The choice of reducing agent and reaction conditions may vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-(hydroxymethyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The nitro group in 5-nitro-2-(hydroxymethyl)phenol can be reduced to an amino group using reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation.
Substitution: The amino group can undergo electrophilic aromatic substitution reactions with halogens, sulfonyl chlorides, or acyl chlorides to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), palladium on carbon (Pd/C) catalyst
Substitution: Halogens, sulfonyl chlorides, acyl chlorides
Major Products Formed
Oxidation: Quinones
Reduction: this compound
Substitution: Substituted derivatives of this compound
Scientific Research Applications
5-Amino-2-(hydroxymethyl)phenol serves as a key intermediate in the synthesis of complex molecules. It has been utilized in the concise stereospecific synthesis of repinotan (BAY×3702), a potent 5-hydroxytryptamine (5-HT1A) antagonist, showcasing its role in the development of therapeutic agents. Studies on derivatives and related compounds of this compound have shown significant biological activities, including antioxidant, antimicrobial, and enzyme inhibition properties. For instance, Schiff bases derived from 2-aminophenol have exhibited potent antioxidant and lipoxygenase inhibition activities, alongside excellent antimicrobial activities against various bacteria.
For example, aluminum complexes bearing bidentate (aminomethyl)phenolate ligands have been shown to catalyze the conversion of monosaccharides into 5-(hydroxymethyl)furfural (HMF) in ionic liquids, indicating its utility in biofuel production and as a platform chemical for generating bio-based chemicals.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-2-methoxyphenol
- 5-Amino-2-methylphenol
- 4-Amino-2-hydroxy-benzyl alcohol
Comparison
5-Amino-2-(hydroxymethyl)phenol is unique due to the presence of both an amino group and a hydroxymethyl group attached to the benzene ring. This structural feature allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in the synthesis of complex molecules. In comparison, similar compounds like 5-Amino-2-methoxyphenol and 5-Amino-2-methylphenol may have different reactivity and applications due to variations in their functional groups.
Properties
IUPAC Name |
5-amino-2-(hydroxymethyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c8-6-2-1-5(4-9)7(10)3-6/h1-3,9-10H,4,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDEZKWUFSMWOCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


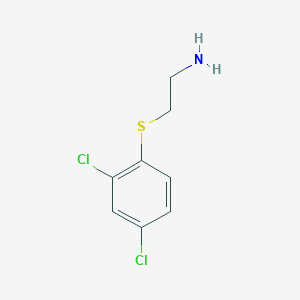
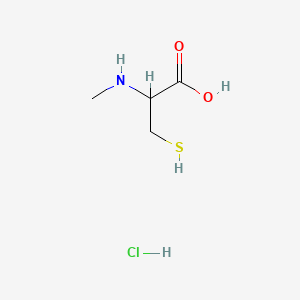
![methyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B3135730.png)
